4-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole
Description
4-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole is a benzotriazole derivative characterized by a fluorine atom at the 4-position and a methyl group at the 1-position of the fused triazole-benzene ring system. Benzotriazole derivatives are pivotal in organic synthesis and medicinal chemistry due to their versatile reactivity and biological activity . This compound is of interest in drug discovery and materials science, particularly for applications requiring selective molecular interactions or corrosion inhibition .
Properties
IUPAC Name |
4-fluoro-1-methylbenzotriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c1-11-6-4-2-3-5(8)7(6)9-10-11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJPLYSMMSUAFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC=C2)F)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 4-Fluoroaniline with Methyl Isocyanate
The most commonly reported method for synthesizing 4-fluoro-1-methyl-1H-benzo[d]triazole involves the reaction of 4-fluoroaniline with methyl isocyanate, followed by cyclization to form the triazole ring. This approach typically proceeds as follows:
- Step 1: Nucleophilic attack of the amino group of 4-fluoroaniline on methyl isocyanate, forming a urea intermediate.
- Step 2: Intramolecular cyclization under catalytic conditions to close the triazole ring.
- Reaction Conditions: The cyclization is facilitated by catalysts and solvents that promote ring closure, often under controlled temperature and inert atmosphere to maximize yield and purity.
This route is favored for its straightforwardness and the ability to introduce the fluorine and methyl substituents in a controlled manner.
Industrial Scale Production
In industrial contexts, the synthesis is optimized for scale, yield, and purity:
- Use of continuous flow reactors allows precise control over reaction parameters such as temperature, residence time, and reagent mixing.
- Advanced purification techniques including crystallization and chromatography are employed to isolate the compound with high purity.
- Optimization of catalysts and solvents to improve reaction efficiency and reduce by-products.
These improvements enable large-scale production while maintaining the compound's structural integrity and functional group fidelity.
Summary Table of Preparation Methods
Research Findings and Notes on Synthetic Challenges
The cyclization method involving 4-fluoroaniline and methyl isocyanate remains the most practical and widely used approach for synthesizing 4-fluoro-1-methyl-1H-benzo[d]triazole, especially in industrial settings due to scalability and efficiency.
Attempts to apply advanced catalytic systems (e.g., Cp2Ni-Xantphos, RuCl(COD)Cp*) for the synthesis of related triazole derivatives have encountered challenges such as interference by ester groups close to the reaction site, leading to failed cyclizations.
The presence of fluorine and methyl substituents influences electronic and steric properties, necessitating careful optimization of reaction conditions to achieve high yields without side reactions or decomposition.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the triazole ring or the substituents.
Substitution: The fluorine atom or the methyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Electron-Withdrawing vs. Electron-Donating Groups
- 4-Fluoro substituent: Fluorine’s electron-withdrawing nature reduces the pKa of the triazole ring compared to unsubstituted 1,2,3-triazole (pKa ~9.26). Substituted triazoles, such as 3-amino-1,2,4-triazole, exhibit pKa values as low as ~4.22, highlighting how substituents modulate acidity and solubility .
- Nitro and Chloro substituents : In 1-(4-nitrobenzyl)-1H-benzo[d][1,2,3]triazole derivatives (e.g., compounds 22–24 ), nitro groups enhance electrophilicity and biological activity, similar to fluorine. Chloro substituents (e.g., 5,6-dichloro derivatives) further increase reactivity but may reduce solubility .
- Methyl substituent : The 1-methyl group in the target compound introduces steric hindrance, which can affect binding kinetics compared to smaller substituents like hydrogen or methoxy groups .
Comparative Physicochemical Data
| Compound | Substituents | pKa (Triazole Ring) | Key Applications |
|---|---|---|---|
| 4-Fluoro-1-methyl-1H-benzotriazole | 4-F, 1-Me | ~4.5–5.0* | Drug candidates, corrosion inhibition |
| 1-(4-Nitrobenzyl)-1H-benzotriazole | 1-(4-NO₂Bn) | ~3.8–4.2* | Antitumor agents |
| 3-Amino-1,2,4-triazole | 3-NH₂ | 4.22 | Coordination chemistry |
| Unsubstituted 1,2,3-triazole | None | 9.26 | Reference compound |
Anticancer Activity
- Electron-withdrawing groups (EWGs) like -F, -Cl, and -CF₃ on the triazole ring enhance anticancer potency. For example, 4-Cl and 4-CF₃ derivatives exhibit IC₅₀ values <10 µM against breast and lung cancer cell lines, whereas electron-donating groups (EDGs) like -OMe show negligible activity .
- The 4-fluoro substituent in the target compound likely improves DNA intercalation or enzyme inhibition compared to non-fluorinated analogs, though direct data are pending .
Antimicrobial and Antitubercular Activity
- 1,2,3-Triazole derivatives with hydrophobic aryl groups (e.g., 7c, 7d) form critical interactions with Mycobacterium tuberculosis enoyl acyl carboxylase (e.g., hydrogen bonds with Ile95 and Asp64). Fluorine’s hydrophobicity may enhance target binding compared to polar substituents .
Herbicidal Activity
- 1-Substituted triazole-4-carboxamides with EDGs (e.g., methoxy, methyl) exhibit herbicidal activity at 100 µg/mL, suggesting substituent effects are context-dependent. The target compound’s fluorine may offer selective activity in plant systems .
Corrosion Inhibition Performance
Triazole derivatives are effective corrosion inhibitors in acidic environments. For example:
- [1-(4-Fluorobenzyl)-1H-1,2,3-triazol-4-yl]methylthio}-1H-benzimidazole achieves 96% inhibition on API 5L X52 steel in 1 M HCl at 30 hours .
- The target compound’s fluorine and methyl groups may similarly enhance adsorption on metal surfaces via hydrophobic and electronic interactions, though experimental validation is required .
Structural Analysis
- X-ray crystallography (using SHELXL ) and spectroscopic methods confirm regioselectivity and substituent effects. For instance, 1-chloro-1H-benzotriazole’s crystal structure reveals planar geometry and halogen bonding .
Biological Activity
4-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a triazole ring fused with a benzene ring, with a fluorine atom and a methyl group attached to the triazole ring. This configuration enhances its lipophilicity and alters electronic distribution, which is crucial for its biological interactions.
Chemical Formula:
- Molecular Weight: 150.12 g/mol
- CAS Number: 2251137-40-1
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties: Studies have shown that triazole derivatives can inhibit the growth of bacteria and fungi. The presence of the fluorine atom enhances antimicrobial efficacy by increasing membrane permeability and disrupting cellular processes.
- Anticancer Activity: The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, in vitro studies indicated that it can inhibit cell proliferation in colon cancer (HCT116) with an IC50 value of approximately 0.43 µM .
The mechanism by which this compound exerts its biological effects primarily involves:
- Enzyme Inhibition: The compound may interact with specific enzymes or receptors, modulating their activity. For example, it can bind to the active sites of enzymes involved in cancer cell metabolism, leading to apoptosis and reduced cell migration.
- Induction of Apoptosis: Research has shown that the compound can induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential .
Case Studies
Several studies have highlighted the biological activity of this compound:
Synthesis and Derivatives
The synthesis of this compound typically involves the cyclization of precursors such as 4-fluoroaniline with methyl isocyanate under specific conditions. This compound serves as a building block for synthesizing more complex molecules with enhanced biological activities.
Q & A
Q. Table 1. Key Spectral Data for this compound Derivatives
| Property | Observed Value | Reference |
|---|---|---|
| ¹H NMR (CDCl₃, δ ppm) | 7.8–8.2 (Ar-H), 3.9 (CH₃) | |
| IR (C-F stretch, cm⁻¹) | 1150–1200 | |
| Melting Point (°C) | 141–143 (after recrystallization) |
Q. Table 2. Comparison of Synthetic Methods
| Method | Yield (%) | Time | Purity (%) |
|---|---|---|---|
| Microwave Irradiation | 65–75 | 30 min | >98 |
| Conventional Reflux | 50–60 | 18 hr | 90–95 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
